2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid
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Overview
Description
AMG 487 is a potent and selective antagonist of the chemokine receptor type 3 (CXCR3). This compound is known for its ability to inhibit the binding of chemokines such as CXCL10 and CXCL11 to CXCR3, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMG 487 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrido[2,3-d]pyrimidin-2-yl core.
- Introduction of the ethoxyphenyl group.
- Addition of the pyridin-3-ylmethyl group.
- Incorporation of the trifluoromethoxyphenyl group .
Industrial Production Methods: Industrial production of AMG 487 typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: AMG 487 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone reactive metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of AMG 487, as well as substituted analogs with different functional groups .
Scientific Research Applications
AMG 487 has a wide range of scientific research applications, including:
Mechanism of Action
AMG 487 exerts its effects by selectively binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune cell recruitment . The compound also affects the metabolism of the enzyme cytochrome P450 3A4, leading to the formation of inhibitory metabolites .
Comparison with Similar Compounds
Vercirnon: Another CXCR3 antagonist with similar inhibitory effects on chemokine binding.
NBI-74330: A selective CXCR3 antagonist used in research studies.
SCH 546738: Known for its potent inhibition of CXCR3-mediated cell migration .
Uniqueness of AMG 487: AMG 487 stands out due to its high selectivity and potency in inhibiting CXCR3. It has demonstrated robust in vivo biological activity and good oral bioavailability, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
114797-04-5 |
---|---|
Molecular Formula |
C38H48N8O12S |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(44(2)32(51)26(39)16-21-6-4-8-23(47)14-21)31(40)34(53)46(19-25-18-29(49)35(58-25)45-12-10-30(50)43-38(45)57)33(52)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39-40H2,1-3H3,(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19+/t20?,26-,27-,28?,29?,31?,35?/m0/s1 |
InChI Key |
HWCWBPUPNDMKIV-TVJJXTFASA-N |
Isomeric SMILES |
CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)N |
SMILES |
CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Canonical SMILES |
CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
Synonyms |
MureidomycinA |
Origin of Product |
United States |
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